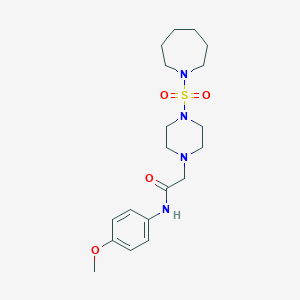

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide

Description

2-(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a piperazine core substituted at the 4-position with an azepane sulfonyl group. The acetamide nitrogen is linked to a 4-methoxyphenyl moiety.

Properties

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O4S/c1-27-18-8-6-17(7-9-18)20-19(24)16-21-12-14-23(15-13-21)28(25,26)22-10-4-2-3-5-11-22/h6-9H,2-5,10-16H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGHKAGVUCLZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where a suitable azepane precursor reacts with the piperazine derivative.

Sulfonylation: The sulfonyl group is added through a reaction with sulfonyl chlorides in the presence of a base.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The piperazine and azepane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Sulfides or thiols.

Substitution: Various substituted piperazine and azepane derivatives.

Scientific Research Applications

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a piperazine-acetamide backbone with multiple analogs, differing primarily in substituents on the piperazine ring and the aryl group attached to the acetamide nitrogen. Key structural variations among analogs include:

- Piperazine substituents : Azepane sulfonyl (target compound) vs. aryl (e.g., 4-chlorophenyl, 4-fluorophenyl) or alkylsulfonyl groups (e.g., 4-methylphenyl sulfonyl) .

- Acetamide aryl groups : 4-Methoxyphenyl (target) vs. 4-fluorophenyl, 3-chlorophenyl, or thiazole-containing moieties .

Table 1: Structural Comparison of Select Analogs

Pharmacological Activity Comparison

Antimicrobial and Antifungal Activity

- Benzo[d]thiazole sulfonyl analogs : Compounds 47–50 () showed activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), suggesting sulfonamide groups enhance antimicrobial potency .

- Thiazole-containing analogs : Compounds 13–18 () exhibited MMP inhibitory activity, relevant to anti-inflammatory applications .

Anticancer Activity

Central Nervous System (CNS) Activity

- Trifluoromethylphenyl analogs : Compounds 14–17 () were evaluated for anticonvulsant effects, with substituents like 4-chlorophenyl enhancing potency .

Biological Activity

The compound 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule notable for its unique structural features, which include piperazine and azepane rings, along with a sulfonamide group. This structural arrangement is believed to contribute significantly to its biological activities, making it a candidate for various pharmacological applications.

The molecular formula of the compound is , and it has a molecular weight of 399.5 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to This compound exhibit various mechanisms of action, including:

- Receptor Binding : The compound may selectively bind to specific receptors or enzymes, influencing their activity.

- Ion Channel Modulation : Preliminary studies suggest potential interactions with voltage-sensitive sodium channels, which are crucial in neuronal signaling.

Anticonvulsant Activity

Studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties. For instance, related compounds have shown effectiveness in animal models of epilepsy using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests. Notably, certain derivatives were found to be effective against MES seizures, indicating their potential as antiepileptic agents .

Pharmacological Screening

Pharmacological evaluations have been conducted to assess the anticonvulsant efficacy of various analogs. The results indicate that compounds with specific structural features, such as the piperazine moiety, are more likely to exhibit significant anticonvulsant activity. The structure-activity relationship (SAR) studies highlight that modifications in the piperazine ring can lead to variations in efficacy and toxicity profiles .

Study 1: Anticonvulsant Screening

In a study evaluating several derivatives for their anticonvulsant activity, it was found that compounds containing the azepane and piperazine structures displayed varying degrees of protection in MES tests. For example:

| Compound | Dose (mg/kg) | MES Protection |

|---|---|---|

| Compound A | 100 | Yes |

| Compound B | 300 | Yes |

| Compound C | 100 | No |

The study concluded that structural modifications could enhance or diminish anticonvulsant properties, emphasizing the importance of the azepane and piperazine moieties in achieving desired biological effects .

Study 2: SAR Analysis

A comprehensive SAR analysis was performed on a series of piperazine derivatives. It was observed that compounds with increased lipophilicity tended to show delayed onset but prolonged duration of action in seizure models. This suggests that lipophilic characteristics may influence the pharmacokinetics and pharmacodynamics of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.